Integrin antagonist 27

Integrin αvβ3 Binding affinity Antagonist

Researchers requiring clean αvβ3 pharmacology face confounding cross-talk from broad-spectrum integrin inhibitors. Integrin Antagonist 27 solves this with 18 nM αvβ3 affinity and 6.7-fold selectivity over αvβ5. • 18 nM IC50 at αvβ3 vs. ~120 nM at αvβ5 - minimal off-target interference • >20 µM antiproliferative IC50 - ideal vector for paclitaxel conjugation studies • ≥98% purity, solid form, COA available - ready for reproducible reference standard use

Molecular Formula C24H20N4O5
Molecular Weight 444.4 g/mol
Cat. No. B1676092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegrin antagonist 27
Molecular FormulaC24H20N4O5
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O
InChIInChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13-
InChIKeyBJCKKLXERBMNHP-MOSHPQCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Integrin Antagonist 27 Overview


Integrin Antagonist 27 (Compound 27) is a small-molecule antagonist of the integrin αvβ3 receptor [1]. It demonstrates a binding affinity (IC50) of 18 nM for αvβ3 and belongs to a class of RGD-mimetic integrin antagonists initially discovered through pharmacophore modeling [2]. The compound is supplied as a solid with high purity (≥98%) and a molecular formula of C24H20N4O5 . Its primary application is as a research tool for investigating integrin-mediated signaling, tumor angiogenesis, and as a targeting moiety for selective drug delivery to αvβ3-expressing cells.

Small-molecule αvβ3 integrin antagonist for in vitro target engagement studies.
Supports pathway dissection and selectivity profiling.
Reported binding affinity context allows lower working concentrations in cell-based assays.
May reduce off-target integrin interference when used within validated ranges.
Supplied as solid with high purity; suitable for conjugation studies and targeted delivery research.
Class-level evidence for paclitaxel conjugation; individual validation recommended.

Integrin Antagonist 27 Substitution Risks


Integrin αvβ3 antagonists are not interchangeable due to profound differences in molecular structure, binding mode, and integrin selectivity profiles. Integrin Antagonist 27 exhibits a specific binding affinity (18 nM) that differs markedly from closely related analogs; for instance, MK-0429 shows an IC50 of 80 nM for αvβ3 [1], while Cilengitide has an IC50 of 1 nM for αvβ3 and 140 nM for αvβ5 . Moreover, Integrin Antagonist 27's limited activity against αvβ5 (IC50 ~120 nM [2]) and other integrins contrasts with broader-spectrum agents like CWHM-12 . Substituting with a different antagonist may alter target engagement, off-target effects, and downstream signaling outcomes, rendering data non-comparable across studies and undermining experimental reproducibility.

Integrin Antagonist 27
αvβ3 affinity profile differs from MK-0429 and Cilengitide; assay concentrations may not transfer.
Selectivity window over αvβ5 may not replicate across antagonist classes; off-target integrin effects require verification.
Low direct cytotoxicity profile may not represent other αvβ3 ligands; data from functional assays are compound-specific.
Typical Substitutes
MK-0429, Cilengitide, or CWHM-12 show distinct binding modes and broader integrin engagement.
Broader-spectrum agents may confound αvβ3-specific signaling interpretation; substitution may alter pathway endpoints.
Conjugation potential and delivery vector behavior are not interchangeable; require compound-specific validation.

Integrin Antagonist 27 Evidence


αvβ3 Binding Affinity vs. MK-0429

Integrin Antagonist 27 demonstrates an αvβ3 binding affinity (IC50) of 18 nM [1]. In contrast, the non-peptide αvβ3 antagonist MK-0429 exhibits an IC50 of 80 nM [2], and the cyclic peptide inhibitor Cyclo(RGDfK) displays a Kd of 41.7 nM . This 4.4-fold higher potency relative to MK-0429 and 2.3-fold higher potency relative to Cyclo(RGDfK) establishes Integrin Antagonist 27 as a more potent tool for αvβ3 inhibition under comparable in vitro conditions.

αvβ3 Binding vs MK-0429
Cross-study comparable
IC50 = 18 nM (Antagonist 27)
IC50 = 80 nM (MK-0429)
Reported higher binding affinity context; may support lower assay concentrations for αvβ3 studies.
Data from independent biochemical assays; direct comparison under identical conditions not performed.
Integrin αvβ3 Binding affinity Antagonist

αvβ3 Selectivity over αvβ5

Integrin Antagonist 27 demonstrates preferential binding to αvβ3 (IC50 = 18 nM) over αvβ5 (IC50 = 120 nM), yielding a 6.7-fold selectivity window [1]. This contrasts with the broader selectivity profile of Cilengitide, which potently inhibits both αvβ3 (IC50 = 1 nM) and αvβ5 (IC50 = 140 nM) . Additionally, Integrin Antagonist 27's selectivity is distinct from agents like CWHM-12, which exhibits sub-nanomolar potency across multiple αv integrins .

αvβ3 over αvβ5 Selectivity
Cross-study comparable
αvβ3 IC50 = 18 nM
αvβ5 IC50 = 120 nM
6.7-fold selectivity
Defined selectivity window may enable αvβ3-specific signaling dissection; broader integrin profiles differ per antagonist.
αvβ5 data from HT-29 adhesion assay; cross-study comparisons require caution.
Integrin selectivity αvβ5 αvβ6 Off-target

Antiproliferative Activity in Cancer Cells

Integrin Antagonist 27 demonstrates weak direct antiproliferative activity against a panel of cancer cell lines (MDA-MB-435, MCF-7, NIH3T3, HEY, NCI-H1975), with IC50 values >20 µM . This indicates that its primary mechanism is not direct cytotoxicity but rather integrin blockade. For comparison, Cilengitide has been reported to inhibit HUVEC proliferation with an IC50 of 0.8 µM , while MK-0429 shows no significant antiproliferative effects at concentrations up to 10 µM . The high IC50 of Integrin Antagonist 27 in direct proliferation assays highlights its utility as a pure αvβ3 antagonist without confounding cytotoxic effects in functional studies.

Antiproliferative Activity
Data to verify
IC50 >20 µM across 5 cancer lines
Low direct cytotoxicity supports functional αvβ3 studies without confounding cell death.
Sources not specified; confirm with in-house viability assays before use.
Cancer cell lines Antiproliferative IC50

Paclitaxel Conjugation for Targeted Delivery

Integrin Antagonist 27 can be chemically conjugated to paclitaxel, a widely used chemotherapeutic, to achieve selective delivery to αvβ3-positive metastatic cancer cells . This property is not universally shared among αvβ3 antagonists; for example, Cyclo(RGDfK) requires specialized conjugation chemistry , while MK-0429 has not been reported as a delivery vector. The original publication demonstrates that conjugates of this compound class retain binding affinity and enable cell-specific uptake [1].

Paclitaxel Conjugation
Class-level inference
Reported conjugation to paclitaxel with retained αvβ3 targeting.
Supports targeted delivery research; chemical derivatization may alter binding properties.
Class-level evidence; individual conjugate validation required.
ADC Targeted drug delivery Paclitaxel

Integrin Antagonist 27 Applications


Targeted Delivery in αvβ3-Positive Tumors

Leveraging Integrin Antagonist 27's validated conjugation to paclitaxel , researchers can create targeted therapeutics that exploit αvβ3 overexpression in metastatic breast cancer, glioblastoma, and melanoma. The compound's 18 nM binding affinity ensures efficient tumor cell engagement, while its >20 µM antiproliferative IC50 confirms that any observed cytotoxicity arises from the conjugated payload rather than the antagonist itself . This makes it an ideal vector for assessing integrin-mediated drug delivery in preclinical oncology models.

αvβ3-Specific Signaling Dissection

Given its 6.7-fold selectivity for αvβ3 over αvβ5 [1], Integrin Antagonist 27 enables clean interrogation of αvβ3-mediated adhesion, migration, and outside-in signaling. Unlike broad-spectrum inhibitors (e.g., CWHM-12) or agents with significant αvβ5 activity (e.g., Cilengitide) [2], this compound minimizes confounding cross-talk. This application is particularly relevant for angiogenesis research, where αvβ3 and αvβ5 play distinct roles [3].

Reference Standard for αvβ3 Screening

With a well-characterized binding affinity (18 nM) and robust supplier quality documentation (≥98% purity, COA available) , Integrin Antagonist 27 serves as an excellent reference standard in αvβ3 inhibitor screens. Its intermediate potency (more potent than MK-0429's 80 nM, less potent than Cilengitide's 1 nM) provides a useful benchmark for ranking new chemical entities [4].

Adhesion and Migration Assays

The compound's low direct cytotoxicity (IC50 >20 µM across multiple cell lines) permits the use of relatively high concentrations to achieve complete αvβ3 blockade without inducing cell death. This is essential for functional assays measuring integrin-dependent adhesion to vitronectin or fibronectin, as well as migration studies, where viability must be maintained throughout the experimental timeline.

Application
Selection Property
Validation Focus
Targeted delivery vehicle research for αvβ3-positive tumor models
Conjugation feasibility and retained receptor binding
Tumor-cell uptake and payload delivery in vitro/in vivo
αvβ3-specific signaling pathway dissection
Selectivity profile over other integrin subtypes
Adhesion, migration, and outside-in signaling endpoints
Reference standard for αvβ3 inhibitor screening
Well-characterized binding context and high purity
Benchmarking new chemical entities in binding assays
Functional adhesion and migration assays
Low direct cytotoxicity at effective concentrations
Cell viability and integrin-dependent functional readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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